molecular formula C9H9FN2O B14801403 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14801403
M. Wt: 180.18 g/mol
InChI Key: YWKFBFCAICIDOI-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one is a bicyclic heterocyclic compound featuring a quinolinone core with an amino group at position 3 and a fluorine atom at position 6.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)

InChI Key

YWKFBFCAICIDOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the quinoline core. Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole intermediate, which can then be further functionalized to obtain the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The amino and fluoro substituents can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, halogen, and alkyl groups, which can further enhance the compound’s chemical and biological properties .

Scientific Research Applications

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. In anticancer research, it may inhibit topoisomerase II, an enzyme involved in DNA replication and cell division. The presence of the fluoro substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of quinolinone derivatives is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Biological Activity Key Findings References
3-Amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one 3-NH₂, 6-F Hypothesized enzyme/CNS modulation Potential for dual H-bonding and metabolic stability N/A
6-Amino-8-fluoro-3,4-dihydroquinolin-2-one (25) 6-NH₂, 8-F, dimethylaminoethyl-N CNS activity (synthesis intermediate) 72.9% yield via catalytic hydrogenation
6-Chloro-3,4-dihydroquinolin-2-one 6-Cl Factor XIa inhibitor IC₅₀ = 1 nM; binds S1 pocket
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-NH₂, 7-F Unknown Fluorine position impacts electronic/steric effects
N-Methyl-6-(p-toluenesulfonamide)-7-methoxy (16b) 7-OCH₃, 6-SO₂NH(C₆H₄CH₃) Enzyme inhibition White solid, m.p. 164–166°C; synthetic versatility
Key Observations:

Amino Group Position: The 3-amino group in the target compound contrasts with 6-amino derivatives (e.g., compound 25). Position 3 may enhance hydrogen bonding with residues like Tyr435 in MAO-B, as seen in related structures . 6-Amino derivatives (e.g., compound 25) often serve as intermediates for further functionalization, such as thiophene-carboximidamide coupling .

Halogen Substituents: 6-Fluoro vs. 6-Chloro: Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to bulkier chloro analogs. The 6-chloro derivative in Factor XIa inhibitors achieves nanomolar potency (IC₅₀ = 1 nM) by occupying the S1 binding pocket .

Additional Substituents: Dimethylaminoethyl (compound 25) and diethylaminoethyl (compound 27) groups enhance solubility and prime-side binding in Factor XIa inhibitors but increase hydrophilicity, compromising permeability . Sulfonamide and benzamide groups (e.g., compounds 16a–c) broaden enzyme inhibition profiles but require careful optimization to balance potency and pharmacokinetics .

Pharmacological and Physicochemical Properties

  • MAO-B Inhibition: Quinolinones with hydrophobic cores and hydrogen-bonding substituents (e.g., 3,4-dihydro-1H-quinolin-2-one) show high MAO-B selectivity. The 3-amino group may mimic interactions of selective inhibitors like compound 13 (pIC₅₀ = 8.602) .
  • Factor XIa Binding: Compared to 6-chloro analogs, the 6-fluoro substituent may reduce steric hindrance in the S1 pocket while maintaining potency. However, hydrophilic groups (e.g., dimethylaminoethyl) necessitate permeability optimization .
  • CNS Activity: Sigma receptor agonists (e.g., compound 34b) with quinolinone cores demonstrate antidepressant-like effects via sigma-1 agonism. The 3-amino group could enhance receptor engagement .

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